
(2-Chloro-5-fluoropyrimidin-4-yl)-(4-trifluoromethylphenyl)amine
Descripción general
Descripción
The compound is a derivative of 2-Chloro-5-fluoropyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as components of DNA and RNA .
Synthesis Analysis
2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of various compounds. For instance, it can react with various amines in the presence of K2CO3 to form 5-fluoro-2-amino pyrimidines .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluoropyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a chlorine atom and a fluorine atom attached to it .Chemical Reactions Analysis
As a derivative of 2-Chloro-5-fluoropyrimidine, this compound could potentially undergo similar reactions. For example, it could participate in C-N bond-forming reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For 2-Chloro-5-fluoropyrimidine, it has a refractive index of 1.503 and a density of 1.439 g/mL at 20 °C .Aplicaciones Científicas De Investigación
Synthesis and Kinase Inhibition
- Facile Synthesis for Kinase Inhibitors : A study by Wada et al. (2012) discusses the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, including derivatives of (2-Chloro-5-fluoropyrimidin-4-yl)-(4-trifluoromethylphenyl)amine, as potential kinase inhibitors. This synthesis is part of a program aimed at discovering kinase inhibitors, which are crucial in cancer treatment. The process involves regioselective substitution and preparation of amide substituents, demonstrating the compound's utility in medicinal chemistry (Wada et al., 2012).
Chemical Reactions and Mechanisms
- Amination Mechanisms : Valk et al. (2010) studied the amination of substituted halogenoaza-aromatics, which provides insights into the chemical behavior of related compounds like this compound. This research contributes to understanding the mechanisms like the ANRORC mechanism in these types of chemical reactions (Valk et al., 2010).
Intermediate in Synthesis of Kinase Inhibitors
- Preparation of Deoxycytidine Kinase Inhibitors : Zhang et al. (2009) describe the practical synthesis of a key intermediate, closely related to this compound, in the preparation of potent deoxycytidine kinase (dCK) inhibitors. This highlights the compound's role in the development of new classes of kinase inhibitors, which are significant in targeting cancer cells (Zhang et al., 2009).
Synthesis of Antifungal Agents
- Synthesis of Voriconazole : Butters et al. (2001) explored the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, using a derivative similar to this compound. This study is crucial in understanding how such compounds can be used in the synthesis of important pharmaceutical agents (Butters et al., 2001).
Application in Enzyme Inhibitors
- Synthesis of JAK2 Kinase Inhibitor Intermediates : Semproli et al. (2020) report on the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, a key intermediate of the JAK2 kinase inhibitor AZD1480, using an amine closely related to the compound . This research contributes to the development of enzyme inhibitors for treating various diseases (Semproli et al., 2020).
Crystal and Molecular Structures
- Crystal Structure Analysis : Odell et al. (2007) performed crystal and molecular structure analyses on benzyl derivatives of chloromethylpyrimidinylamine, which are structurally similar to this compound. Such studies are essential for understanding the physical and chemical properties of these compounds (Odell et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF4N3/c12-10-17-5-8(13)9(19-10)18-7-3-1-6(2-4-7)11(14,15)16/h1-5H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHSRBACKGCGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC(=NC=C2F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

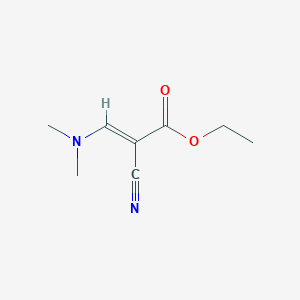

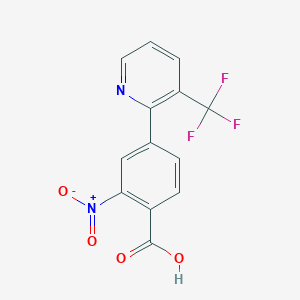


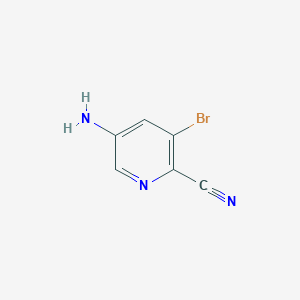
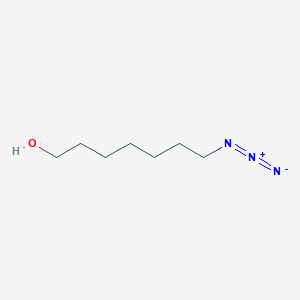

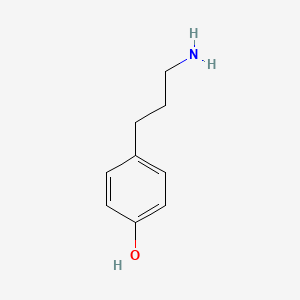

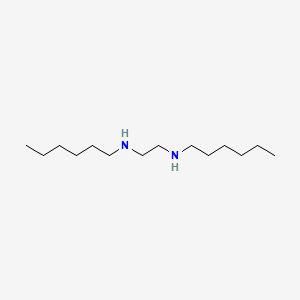
![5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B3145477.png)
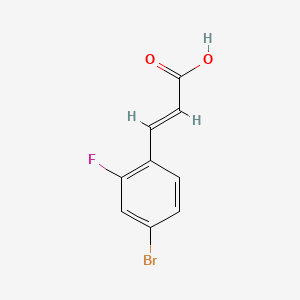
![4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-](/img/structure/B3145499.png)